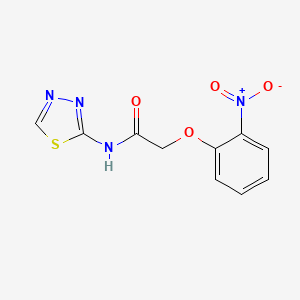
2-(2-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H8N4O4S and its molecular weight is 280.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide is 280.02662592 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide is FKBP1A (FK506-binding protein 1A, 12 kDa) . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and it is also involved in the regulation of the mTOR pathway .
Mode of Action
2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide interacts with its target FKBP1A in a competitive and reversible manner . This interaction leads to the suppression of autophagy via the mTOR pathway . It inhibits both LPS- and oxLDL-induced autophagy in HUVECs, increases TIA1 phosphorylation, and reduces autophagosomes number .
Biochemical Pathways
The compound affects the mTOR signaling pathway . The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. By suppressing autophagy, the compound can influence these cellular processes.
Pharmacokinetics
It is reported to bebrain permeant , suggesting it can cross the blood-brain barrier, which is crucial for drugs targeting brain diseases. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of autophagy and the increase in TIA1 phosphorylation . It also lowers amyloid-β deposition in an AβPP/PS1 transgenic mouse model of Alzheimer’s disease and alleviates memory deficits .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other nitrophenol derivatives , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the nitro group and the thiadiazol moiety in the compound, which are known to participate in various chemical reactions.
Cellular Effects
Compounds with similar structures have been shown to influence cell function . For instance, 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), a mTOR agonist, has been reported to inhibit autophagy and affect seizure and cognitive function in a pentylenetetrazol (PTZ)-kindled epileptic mice model .
Molecular Mechanism
Based on its structural similarity to other nitrophenol derivatives, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitrophenol derivatives are known to participate in various metabolic reactions .
Transport and Distribution
Nitrophenol derivatives are known to be highly lipophilic and can be used as plasticizers in polymer membranes used in ion-selective electrodes , suggesting potential for cellular transport and distribution.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c15-9(12-10-13-11-6-19-10)5-18-8-4-2-1-3-7(8)14(16)17/h1-4,6H,5H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFJMRYHHRCJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
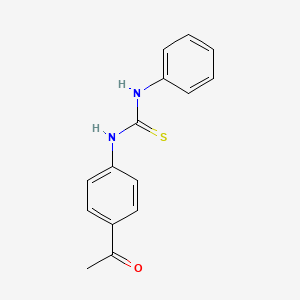
![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)
![2-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664922.png)
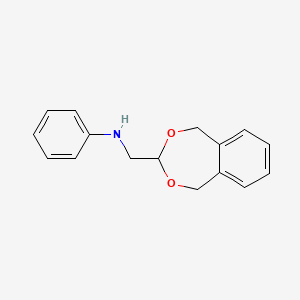
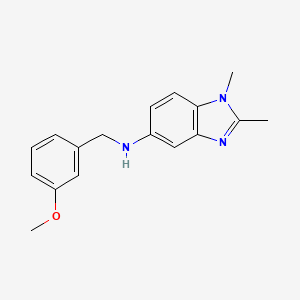
![(1S*,5R*)-6-[3-(3-methoxyphenyl)propanoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5664963.png)

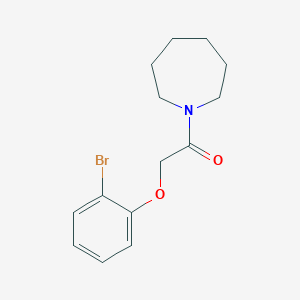
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)
![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)
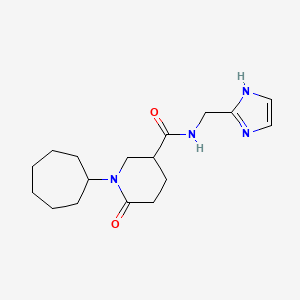
![N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B5665014.png)
